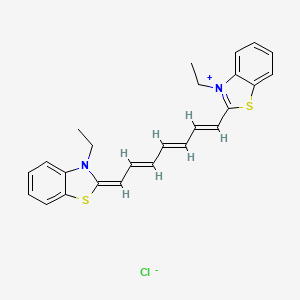
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is a complex organic compound with a molecular formula of C25H25ClN2S2. This compound is known for its unique structure, which includes a benzothiazolium core and a hepta-trienylidene chain. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride typically involves the condensation of 1-ethyl-1,3-benzthiazoline with a hepta-1,3,5-trien-1-yl intermediate. The reaction is carried out under controlled conditions, often in the presence of a strong acid catalyst to facilitate the formation of the benzothiazolium chloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazolium core to its corresponding benzothiazoline form.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazolium ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, benzothiazoline derivatives, and various substituted benzothiazolium compounds.
Aplicaciones Científicas De Investigación
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride involves its interaction with specific molecular targets and pathways. The benzothiazolium core can interact with cellular proteins and enzymes, potentially inhibiting their activity. The hepta-trienylidene chain may also play a role in modulating the compound’s biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium perchlorate
- 1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium bromide
Uniqueness
1-Ethyl-2-(5-(1-ethyl-1,3-benzthiazoline-2-yliden)-hepta-1,3,5-trien-1-YL)-1,3-benzthiazolium chloride is unique due to its specific combination of a benzothiazolium core and a hepta-trienylidene chain. This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds.
Propiedades
Fórmula molecular |
C25H25ClN2S2 |
|---|---|
Peso molecular |
453.1 g/mol |
Nombre IUPAC |
(2E)-3-ethyl-2-[(2E,4E,6E)-7-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)hepta-2,4,6-trienylidene]-1,3-benzothiazole;chloride |
InChI |
InChI=1S/C25H25N2S2.ClH/c1-3-26-20-14-10-12-16-22(20)28-24(26)18-8-6-5-7-9-19-25-27(4-2)21-15-11-13-17-23(21)29-25;/h5-19H,3-4H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
PIUPKWQLNMRQHR-UHFFFAOYSA-M |
SMILES isomérico |
CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
SMILES canónico |
CCN1C2=CC=CC=C2SC1=CC=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


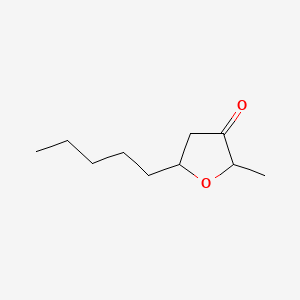
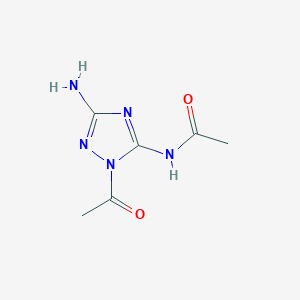
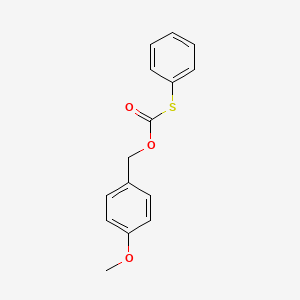
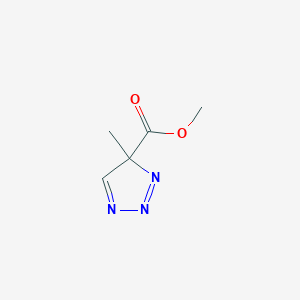
methanol](/img/structure/B13810488.png)
![2-Methyl-3-[[2-(2-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810496.png)
![Benzenesulfonic acid, 3-[[4-[(4-hydroxy-3-methylphenyl)azo]-3-methoxyphenyl]azo]-, monolithium salt](/img/structure/B13810504.png)
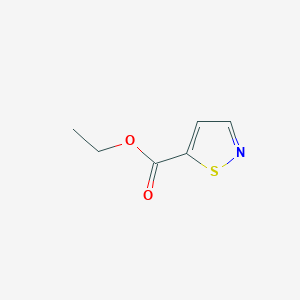
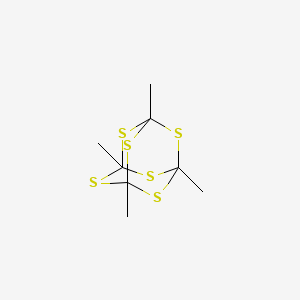
![3-(3,4-dimethoxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B13810519.png)
![Tricyclo[5.3.0.0(3,9)]decane](/img/structure/B13810525.png)
![Acetamide,N-(4-acetylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13810531.png)
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphinothioyloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate](/img/structure/B13810532.png)
![2-[[[[3-(4-Chlorophenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-3,5-diiodo-benzoic acid](/img/structure/B13810536.png)
